Ezh2-in-3 is classified as a small molecule inhibitor designed to modulate the activity of EZH2. It is derived from synthetic chemistry approaches aimed at developing compounds that can interfere with the enzymatic function of EZH2, thereby reversing its oncogenic effects. The compound's design is based on structure-activity relationship studies that identify critical interactions between EZH2 and its substrates.
The synthesis of Ezh2-in-3 involves several key steps:
The molecular structure of Ezh2-in-3 can be described in terms of its functional groups and stereochemistry:
Data regarding the molecular weight, melting point, and solubility in various solvents can provide insights into its chemical behavior and potential bioavailability.
Ezh2-in-3 participates in several chemical reactions relevant to its mechanism of action:
Technical details regarding reaction kinetics and binding affinities can be assessed through biochemical assays such as enzyme activity assays and surface plasmon resonance (SPR).
The mechanism by which Ezh2-in-3 exerts its effects involves:
Data from gene expression profiling studies can illustrate the downstream effects of Ezh2-in-3 treatment on cancer cell lines.
Ezh2-in-3 exhibits several physical and chemical properties:
Relevant data might include pKa values, logP (partition coefficient), and stability profiles under different pH conditions.
Ezh2-in-3 has potential applications in scientific research and therapeutic development:
Research involving combinatorial approaches with other agents may enhance its efficacy and broaden its application scope in oncology.
EZH2 (Enhancer of Zeste Homolog 2) is a multi-domain histone methyltransferase. Its catalytic activity resides in the SET domain (Suppressor of variegation, Enhancer of zeste, Trithorax), which transfers methyl groups to histone H3 at lysine 27 (H3K27). Adjacent to the SET domain, the CXC domain (cysteine-rich) stabilizes substrate binding and supports structural integrity. The EED-interaction domain (EID) facilitates binding to the EED subunit of the Polycomb Repressive Complex 2 (PRC2), which is essential for allosteric activation. Disruption of EED binding destabilizes the SET domain and abrogates methyltransferase activity [1] [5].
The EZH2 gene undergoes alternative splicing to generate functionally distinct isoforms:
Table 1: EZH2 Isoforms
Isoform | Length (aa) | Exon Structure | Functional Properties |
---|---|---|---|
EZH2α | 751 | Includes exon 4 | Canonical methyltransferase; represses lineage-specification genes |
EZH2β | 707 | Exon 4 skipped | Catalytically active; distinct target-gene repertoire |
PRC2 is an obligate complex requiring four core subunits:
Facultative subunits fine-tune PRC2 recruitment and activity:
EZH2 catalyzes mono- (me1), di- (me2), and trimethylation (me3) of H3K27 through a processive mechanism:
EZH2 requires S-adenosylmethionine (SAM) as a methyl donor. SAM binds the SET domain, and its depletion abrogates methylation. Gain-of-function mutations (e.g., Y641 in lymphoma) alter substrate affinity: wild-type EZH2 efficiently methylates H3K27me0/me1, while Y641 mutants preferentially methylate H3K27me2/me3, leading to hyper-trimethylation [1] [6].
Table 2: EZH2 Enzymatic Properties
Process | Mechanism | Biological Consequence |
---|---|---|
SAM binding | Methyl transfer to H3K27 | Gene silencing |
Allosteric activation | H3K27me3 binding to EED induces SET domain conformation shift | Enhanced catalytic efficiency |
Y641 mutation | Altered substrate preference (H3K27me2 > unmethylated H3) | Hyperaccumulation of H3K27me3 in lymphoma |
Kinase-mediated phosphorylation dynamically regulates EZH2:
Table 3: Key Phosphorylation Sites of EZH2
Site | Kinase | Functional Outcome | Disease Context |
---|---|---|---|
S21 | AKT | Dissociates PRC2; reduces H3K27me3 | Cell adhesion-mediated drug resistance |
T350 | CDK1/2 | Stabilizes EZH2; inhibits methyltransferase activity | Mitotic regulation |
T492 | AMPK | Inactivates EZH2 | Metabolic stress response |
S-nitrosylation at C329 and C700 (e.g., in endothelial cells) induces SUZ12 dissociation, cytosolic translocation, and ubiquitin-mediated degradation, directly linking nitric oxide signaling to epigenetic reprogramming [2].
Compound Names Mentioned: EZH2-in-3, Tazemetostat, GSK126, CPI-1205, SHR2554, PF-06821497.
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